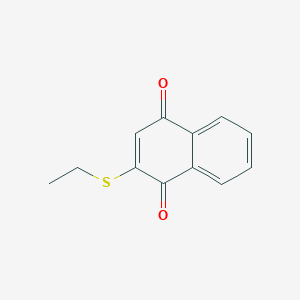
2-Ethylsulfanylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylsulfanylnaphthalene-1,4-dione is a chemical compound with the molecular formula C12H10O2S. It is a derivative of naphthoquinone, characterized by the presence of an ethylsulfanyl group at the 2-position of the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanylnaphthalene-1,4-dione typically involves the introduction of an ethylsulfanyl group to a naphthoquinone precursor. One common method is the reaction of 2-chloronaphthalene-1,4-dione with ethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
2-Ethylsulfanylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents used.
科学的研究の応用
2-Ethylsulfanylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-ethylsulfanylnaphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways .
類似化合物との比較
Similar Compounds
- 2-Methylsulfanylnaphthalene-1,4-dione
- 2-Propylsulfanylnaphthalene-1,4-dione
- 2-Butylsulfanylnaphthalene-1,4-dione
Uniqueness
2-Ethylsulfanylnaphthalene-1,4-dione is unique due to its specific ethylsulfanyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and application .
特性
CAS番号 |
36623-66-2 |
|---|---|
分子式 |
C12H10O2S |
分子量 |
218.27 g/mol |
IUPAC名 |
2-ethylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2S/c1-2-15-11-7-10(13)8-5-3-4-6-9(8)12(11)14/h3-7H,2H2,1H3 |
InChIキー |
JTIVMHQHPSUHGV-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



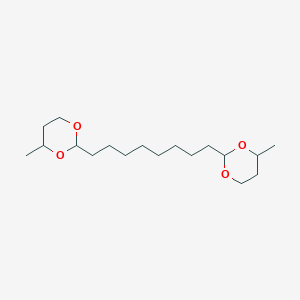
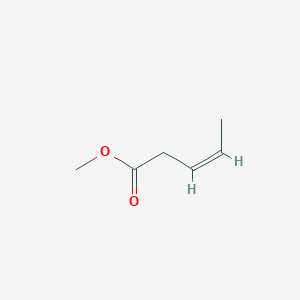
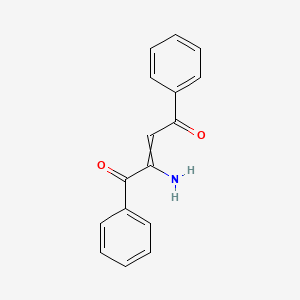
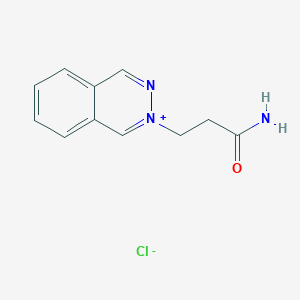
![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
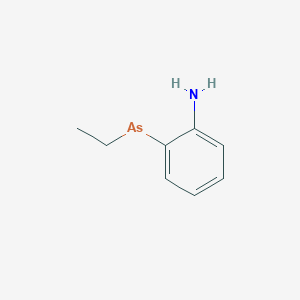

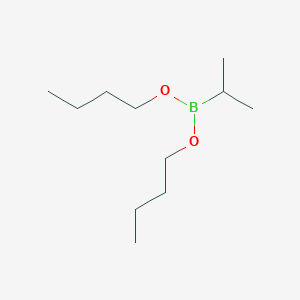
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
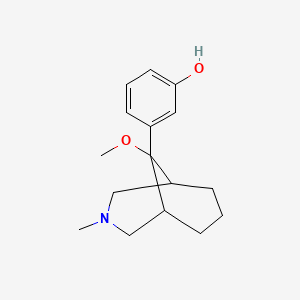
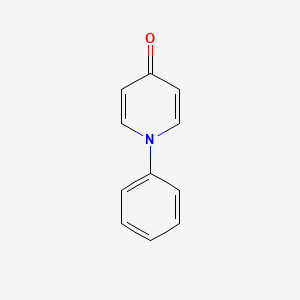
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)

